N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[b]thiophene-2-carboxamide
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Overview
Description
The compound "N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[b]thiophene-2-carboxamide" is a synthetic chemical with a complex molecular structure featuring elements of pyrrole, oxadiazole, and benzo[b]thiophene
Mechanism of Action
Target of Action
It’s worth noting that compounds containing a pyrrole ring, such as this one, have been found to exhibit a broad range of biological activities .
Mode of Action
Compounds containing a pyrrole ring are known to interact with multiple receptors, which can lead to a variety of biological effects .
Biochemical Pathways
It’s known that compounds containing a pyrrole ring can influence a variety of biochemical pathways, leading to their broad-spectrum biological activities .
Result of Action
Compounds containing a pyrrole ring have been found to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of "N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[b]thiophene-2-carboxamide" typically involves multi-step procedures:
Formation of the 1-ethyl-1H-pyrrole: The pyrrole ring is synthesized using ethylamine and an appropriate ketone under acidic conditions.
Synthesis of 1,2,4-oxadiazole: This involves the cyclization of suitable amidoximes and acid chlorides under dehydrating conditions, typically in the presence of a base like triethylamine.
Construction of benzo[b]thiophene: The benzo[b]thiophene ring is commonly formed through palladium-catalyzed coupling reactions involving thiophene and halobenzenes.
Final Assembly: The final compound is synthesized by coupling the oxadiazole derivative with the benzo[b]thiophene carboxamide moiety under conditions that promote amide bond formation, often using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods: Large-scale production of this compound may utilize optimized versions of the aforementioned synthetic routes with a focus on maximizing yield and minimizing costs. Continuous-flow reactors and automated synthesis platforms could enhance scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions it Undergoes: This compound can participate in several chemical reactions:
Oxidation: Likely to oxidize at the pyrrole or thiophene moieties.
Reduction: Reduction could target the oxadiazole ring.
Substitution: Electrophilic or nucleophilic substitution can occur, especially at positions on the aromatic rings.
Oxidation: Reagents such as m-chloroperbenzoic acid (MCPBA) for oxidation.
Reduction: Lithium aluminium hydride (LiAlH4) or catalytic hydrogenation for reduction.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed:
Scientific Research Applications
This compound holds promise in:
Medicinal Chemistry: Potential use as a scaffold for designing novel drugs, particularly targeting receptors or enzymes involved in disease pathways.
Biology: As a fluorescent probe or marker in biological assays.
Chemistry: Serving as a precursor for more complex chemical entities in synthetic organic chemistry.
Industry: Utilized in the development of advanced materials due to its structural properties.
Comparison with Similar Compounds
Comparison with Other Similar Compounds:
"N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[b]thiophene-2-carboxamide": : Similar structure but with a methyl group instead of an ethyl group, which may alter its biological activity.
"N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,3-triazol-5-yl)methyl)benzo[b]thiophene-2-carboxamide": : Replacement of oxadiazole with triazole, potentially changing its reactivity and application scope.
This compound is unique in its combination of functional groups, which can impart distinctive physical, chemical, and biological properties, making it a valuable entity in scientific research.
Properties
IUPAC Name |
N-[[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S/c1-2-22-9-5-7-13(22)17-20-16(24-21-17)11-19-18(23)15-10-12-6-3-4-8-14(12)25-15/h3-10H,2,11H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDSRUCVUWYFERQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=CC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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